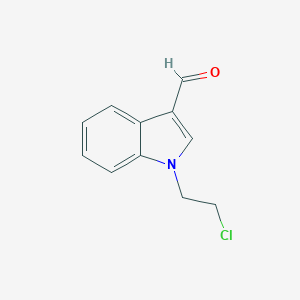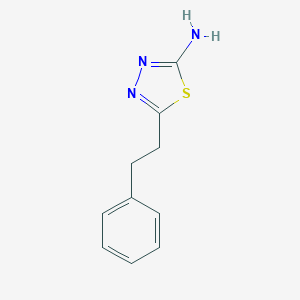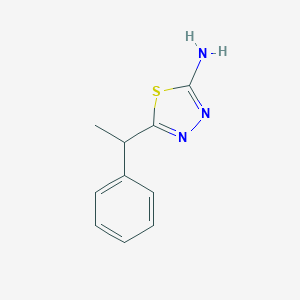
3,5-Bis(trifluoromethyl)benzyl mercaptan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(trifluoromethyl)benzyl mercaptan is a chemical compound with the molecular formula C9H6F6S and a molecular weight of 260.2 . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of 3,5-Bis(trifluoromethyl)benzyl mercaptan consists of a benzyl group substituted with two trifluoromethyl groups and a mercaptan group . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
3,5-Bis(trifluoromethyl)benzyl mercaptan has a predicted boiling point of 181.7±35.0 °C and a predicted density of 1.392±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Lithium-Sulfur Batteries
3,5-Bis(trifluoromethyl)benzyl mercaptan: has been utilized in the development of lithium-sulfur (Li-S) batteries. A modified triazine-based covalent organic framework incorporating this compound has shown to suppress the shuttle effect of polysulfides . This leads to improved capacity and cyclic stability, with cells exhibiting a high initial capacity of 1205 mA h g−1 at 0.2C and maintaining 501 mA h g−1 after 500 cycles .
Organic Synthesis
As a reagent in organic synthesis, 3,5-Bis(trifluoromethyl)benzyl mercaptan is valuable due to its unique properties. It can be used to introduce trifluoromethyl groups into organic molecules, which can significantly alter the chemical and physical properties of these compounds .
Metal-Catalyzed Reactions
In metal-catalyzed reactions, this compound serves as a ligand that can facilitate various chemical transformations. Its ability to bind to metals can help stabilize reactive intermediates or activate substrates for subsequent reactions .
Fluorescence-Based Assays
The compound’s structure allows it to be a probe in fluorescence-based assays. It can be used to track changes in the environment of a biological system or to detect the presence of specific molecules .
Derivatization Reagent
3,5-Bis(trifluoromethyl)benzyl mercaptan: is used as a derivatization reagent in analytical chemistry. For instance, it has been employed in the detection of uracil in DNA by gas chromatography and negative chemical ionization mass spectrometry .
Enantioselective Synthesis
This compound plays a role in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonists. Such applications are crucial in the pharmaceutical industry for the development of drugs with specific chiral properties .
Suppression of Polysulfide Diffusion
The high electronegativity and large steric hindrance of 3,5-Bis(trifluoromethyl)benzyl mercaptan modified separators are particularly effective in suppressing the diffusion of polysulfides. This application is critical in enhancing the performance of energy storage devices .
Ligand for Transition Metal Complexes
Lastly, 3,5-Bis(trifluoromethyl)benzyl mercaptan can act as a ligand for transition metal complexes. This can lead to the development of new materials with potential applications in catalysis, magnetic materials, and more .
Safety and Hazards
Mecanismo De Acción
Target of Action
It has been used in the synthesis of a modified triazine-based covalent organic framework .
Mode of Action
It is known that the high electronegativity and large steric hindrance of 3,5-bis(trifluoromethyl)benzyl mercaptan can suppress the diffusion of polysulfides .
Biochemical Pathways
Its role in the synthesis of a covalent organic framework suggests it may influence the formation and stability of these structures .
Pharmacokinetics
Its predicted properties include a boiling point of 1817±350 °C and a density of 1392±006 g/cm3 .
Result of Action
Its use in the synthesis of a covalent organic framework suggests it may contribute to the improved capacity and cyclic stability of li–s batteries .
Action Environment
Its role in the synthesis of a covalent organic framework suggests it may be sensitive to conditions that affect the formation and stability of these structures .
Propiedades
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6S/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3,16H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNFDRDLZOVTKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375772 |
Source


|
| Record name | 3,5-Bis(trifluoromethyl)benzyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)benzyl mercaptan | |
CAS RN |
158144-84-4 |
Source


|
| Record name | 3,5-Bis(trifluoromethyl)benzyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does 3,5-bis(trifluoromethyl)benzyl mercaptan interact with ZnO surfaces and what are the observed effects?
A1: While the exact binding mode of 3,5-bis(trifluoromethyl)benzyl mercaptan on ZnO is unclear [], its interaction leads to a significant increase in downwards band bending on all ZnO faces (Zn-polar, O-polar, and m-plane) []. This suggests a change in the electronic properties of the ZnO surface upon modification. The study also indicates that Zn-polar and m-plane ZnO surfaces might oxidize thiols more readily compared to the O-polar face, potentially influencing the binding interaction [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B185722.png)


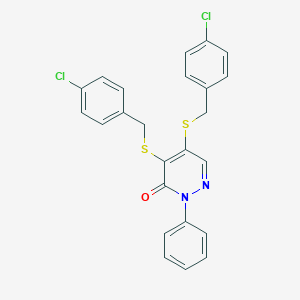
![1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185728.png)
![3-Benzyl-2-pentylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185729.png)
![Tetrazolo[1,5-b]pyridazin-7-amine](/img/structure/B185730.png)
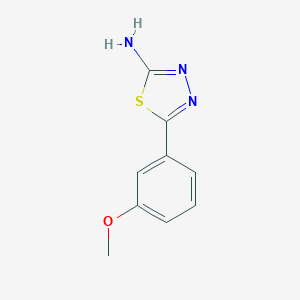
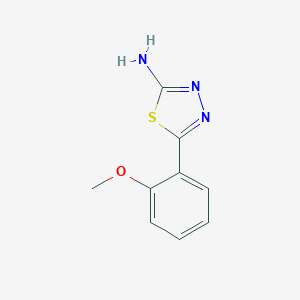
![5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine](/img/structure/B185735.png)
